molecular formula C14H12ClN5OS2 B2640145 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide CAS No. 886926-78-9

2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide

Cat. No.: B2640145
CAS No.: 886926-78-9
M. Wt: 365.85
InChI Key: WBOIPBDJEQHRPA-UHFFFAOYSA-N
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Description

2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide is a useful research compound. Its molecular formula is C14H12ClN5OS2 and its molecular weight is 365.85. The purity is usually 95%.
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Biological Activity

The compound 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide is a derivative of the 1,2,4-triazole family, which has garnered attention for its diverse biological activities. The presence of the thiophene ring and the triazole structure contributes to its potential therapeutic applications, particularly in oncology and infectious diseases.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C12H11ClN4S2\text{C}_{12}\text{H}_{11}\text{ClN}_{4}\text{S}_{2}

This structure includes a triazole ring linked to a thiophene moiety and an acetamide group, facilitating various biological interactions.

Anticancer Properties

Research indicates that compounds with triazole and thiophene moieties exhibit significant anticancer activity. For instance, studies have shown that similar derivatives can inhibit cell proliferation in various cancer cell lines:

CompoundCell LineIC50 (μM)
Triazole derivative AHCT-116 (colon carcinoma)6.2
Triazole derivative BT47D (breast cancer)27.3
Triazole derivative CMCF-7 (breast cancer)43.4

These findings highlight the potential of triazole-thiophene derivatives in targeting cancer cells effectively .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have demonstrated that triazole derivatives possess antibacterial and antifungal activities. For example:

  • Antibacterial Activity : The compound showed effectiveness against Gram-positive and Gram-negative bacteria.
  • Antifungal Activity : It exhibited significant antifungal activity comparable to standard antifungal agents.

The mechanism of action is believed to involve interference with nucleic acid synthesis and disruption of cell membrane integrity .

Anti-inflammatory Effects

Compounds containing the triazole ring have been recognized for their anti-inflammatory properties. In vitro assays have shown that they can inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation:

CompoundCOX Inhibition (%)
Triazole derivative D75%
Triazole derivative E68%

This inhibition suggests a potential application in treating inflammatory diseases .

Study 1: Anticancer Activity Assessment

A study conducted on a series of triazole derivatives, including the target compound, assessed their cytotoxic effects on various cancer cell lines. The results indicated that the compound significantly reduced cell viability in HCT-116 cells, demonstrating its potential as an anticancer agent.

Study 2: Antimicrobial Evaluation

In another investigation, the antimicrobial efficacy of several triazole derivatives was tested against clinical isolates of bacteria and fungi. The results confirmed that the target compound had a broad spectrum of activity, particularly against resistant strains.

Properties

IUPAC Name

2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN5OS2/c15-9-3-1-4-10(7-9)17-12(21)8-23-14-19-18-13(20(14)16)11-5-2-6-22-11/h1-7H,8,16H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBOIPBDJEQHRPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)CSC2=NN=C(N2N)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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